molecular formula C20H23NO2S B4128306 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

Cat. No. B4128306
M. Wt: 341.5 g/mol
InChI Key: AXQZTRFJDKEJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as MPCC, is a potent inhibitor of a protein called protein disulfide isomerase (PDI). PDI is an important enzyme that plays a crucial role in the folding and maturation of proteins. MPCC has been shown to have potential applications in the field of cancer research, as well as in the treatment of viral infections.

Mechanism of Action

1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine works by binding to the active site of PDI, thereby inhibiting its activity. PDI is involved in the formation of disulfide bonds in proteins, which is crucial for their proper folding and function. By inhibiting PDI, 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine disrupts the proper folding of proteins and induces cellular stress, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to have antiviral properties. It has been shown to inhibit the replication of several types of viruses, including HIV, hepatitis C, and dengue virus. 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is its potency and specificity for PDI. This makes it a valuable tool for studying the role of PDI in various biological processes. However, one limitation of 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. One area of interest is the development of more potent and selective PDI inhibitors. Another area of interest is the development of 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine-based therapies for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanisms underlying the antiviral and anti-inflammatory properties of 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine.

Scientific Research Applications

1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been extensively studied for its potential applications in cancer research. PDI is overexpressed in many types of cancer, and its inhibition by 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to induce apoptosis (programmed cell death) in cancer cells. 1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to inhibit the growth and metastasis of cancer cells in animal models.

properties

IUPAC Name

[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-15-5-7-16(8-6-15)14-23-18-10-9-17(13-19(18)22-2)20(24)21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQZTRFJDKEJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=S)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
Reactant of Route 3
1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.